N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide
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Overview
Description
N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiazole derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Formation of the Thioacetamide Moiety: The final step involves the formation of the thioacetamide moiety through a thiolation reaction, where a suitable thiol reacts with an acetamide precursor.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular mechanisms in cell biology.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Trametinib: A kinase inhibitor used in the treatment of melanoma.
Dasatinib: An anticancer drug targeting multiple tyrosine kinases.
Alpelisib: A PI3K inhibitor used in cancer therapy.
Uniqueness
N-Cyclopropyl-2-(((2-(2-fluorophenyl)-5-methyloxazol-4-yl)methyl)thio)acetamide is unique due to its specific structural features, such as the combination of a cyclopropyl group, a fluorophenyl group, and an oxazole ring. These features contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H17FN2O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H17FN2O2S/c1-10-14(8-22-9-15(20)18-11-6-7-11)19-16(21-10)12-4-2-3-5-13(12)17/h2-5,11H,6-9H2,1H3,(H,18,20) |
InChI Key |
KNNQFKVONBHXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
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